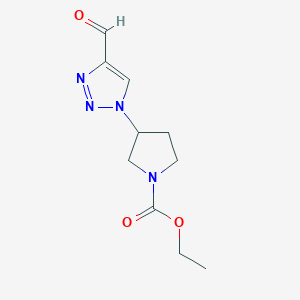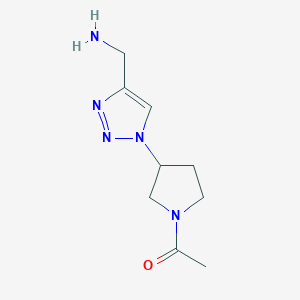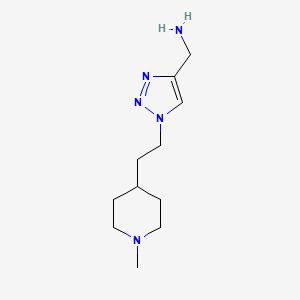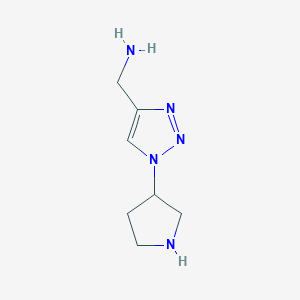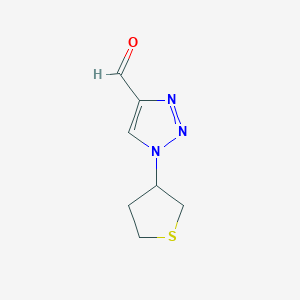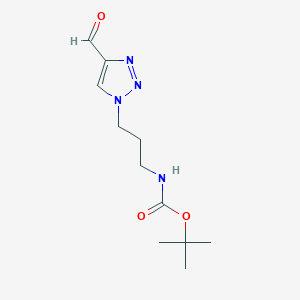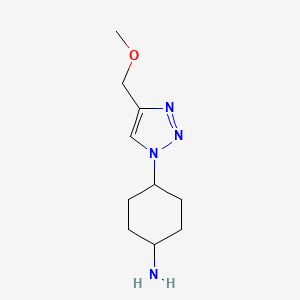
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (FEPP) is a novel pyrazole derivative that has been studied in recent years for its potential applications in scientific research. FEPP is a small molecule that has a wide range of biological activities, such as antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It is also known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) which is involved in the inflammatory response. FEPP has been studied for its ability to modulate the activity of various enzymes and receptors and to interact with various proteins in the body. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of FEPP.
Scientific Research Applications
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) which is involved in the inflammatory response. It has also been studied for its ability to modulate the activity of various enzymes and receptors and to interact with various proteins in the body. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of several cancer cell lines in vitro.
Mechanism of Action
The exact mechanism of action of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is not yet fully understood. However, it is believed to act by binding to the active site of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The binding of this compound to COX-2 prevents the enzyme from catalyzing the formation of pro-inflammatory molecules, thus reducing inflammation. Additionally, this compound has been shown to interact with various proteins and receptors in the body, suggesting that it may have other mechanisms of action as well.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound has antioxidant activity and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, as it inhibits the enzyme cyclooxygenase-2 (COX-2) which is involved in the inflammatory response. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines in vitro, suggesting that it may have potential applications in cancer research.
Advantages and Limitations for Lab Experiments
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a small molecule with a wide range of biological activities, making it an attractive candidate for laboratory experiments. The synthesis method is relatively simple and can be easily scaled up for larger scale production. Additionally, this compound has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) which is involved in the inflammatory response, making it a potential target for anti-inflammatory drugs. However, this compound has not been extensively studied in vivo and its effects on humans are still unknown.
Future Directions
The potential applications of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine are still being explored and there are a number of possible future directions for research. These include further studies on its mechanism of action, its potential effects on biochemical and physiological processes, and its potential uses in cancer research. Additionally, further studies could be conducted to explore the potential of this compound as an anti-inflammatory drug and its potential applications in other areas of medicine. Finally, further studies could be conducted to determine the safety and efficacy of this compound in humans.
properties
IUPAC Name |
[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKWDJPTZJKOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





